molecular formula C15H15N5OS2 B2555534 1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894050-33-0

1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

货号: B2555534
CAS 编号: 894050-33-0
分子量: 345.44
InChI 键: DGMCKTNVWMHVQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 894050-33-0) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a triazolo[4,3-b]pyridazine core, a privileged scaffold known for its wide range of biological activities, substituted at the 6-position with a thiophen-2-yl group and at the 3-position with a sulfanyl-linked ethanone moiety bearing a pyrrolidine group. The pyrrolidine ring enhances the compound's lipophilicity and influences its basicity, which are critical parameters for pharmacokinetic optimization . The compound's primary research value lies in the investigation of novel anti-inflammatory agents. The pyridazinone scaffold, closely related to its core structure, has been identified as a potential building block for developing drugs that inhibit key inflammatory pathways, such as the lipopolysaccharide (LPS)-induced NF-κB signaling cascade . Furthermore, derivatives based on similar heterocyclic cores, such as pyrazoles and triazolopyridazines, are actively explored for their potential to inhibit pivotal inflammatory enzymes like Cyclooxygenase-2 (COX-2), an inducible isoform that is a well-validated therapeutic target for inflammation-related illnesses . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules aimed at these and other biological targets, facilitating structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . The synthetic route to this compound typically involves a cyclocondensation approach to construct the triazolo-pyridazine system, followed by installation of the sulfanyl bridge via nucleophilic aromatic substitution. Optimized conditions for this key step involve the use of polar aprotic solvents like DMF or DMSO with a base such as Cs₂CO₃, achieving yields up to 78-82% . The compound is characterized by its molecular formula C15H15N5OS2 and a molecular weight of 345.4 g/mol. It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or veterinary use .

属性

IUPAC Name

1-pyrrolidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(19-7-1-2-8-19)10-23-15-17-16-13-6-5-11(18-20(13)15)12-4-3-9-22-12/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMCKTNVWMHVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation Approach

The triazolo-pyridazine system is typically constructed via cyclocondensation of hydrazine derivatives with pre-functionalized pyridazines. A representative protocol involves:

Reagents :

  • 3-Amino-6-chloropyridazine (1.0 eq)
  • Thiosemicarbazide (1.2 eq)
  • POCl₃ (3.0 eq), reflux in acetonitrile (4 h)

Mechanism :

  • Chloride displacement by thiosemicarbazide nitrogen
  • Intramolecular cyclization with POCl₃-mediated dehydration

Yield : 68–72%

Sulfanyl Bridge Installation

Nucleophilic Aromatic Substitution

The sulfanyl linker is introduced via displacement of a leaving group (X = Cl, Br) on the triazolo-pyridazine:

Reaction Scheme :
6-(Thiophen-2-yl)-3-X-triazolo[4,3-b]pyridazine + HS-CH₂-CO-pyrrolidine → Target

Optimized Conditions :

  • DMF, 60°C, 4 h
  • Cs₂CO₃ (2.5 eq) as base
  • 10 mol% KI as catalyst

Performance Metrics :

Base Yield (%) Side Products
Cs₂CO₃ 78 <5%
K₂CO₃ 62 12%
Et₃N 41 22%

Excess base (>2 eq) leads to dehalogenation byproducts.

Oxidative Coupling Alternative

For substrates lacking leaving groups, direct C–S bond formation via Cu-mediated coupling:

Components :

  • 3-Mercapto-triazolo[4,3-b]pyridazine
  • 1-(Pyrrolidin-1-yl)-2-iodoethan-1-one

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • DMSO, 100°C, 24 h

Outcome :

  • 65% yield with 93% regioselectivity
  • Requires strict oxygen exclusion to prevent disulfide formation

Pyrrolidinyl Ethanone Side Chain Synthesis

Acylation of Pyrrolidine

Stepwise Protocol :

  • Chloroacetylation :
    Pyrrolidine + Chloroacetyl chloride → 1-(Chloroacetyl)pyrrolidine
    (Yield: 89%, Et₃N, CH₂Cl₂, 0°C → RT)
  • Thiolation :
    1-(Chloroacetyl)pyrrolidine + NaSH → 1-(Mercaptoacetyl)pyrrolidine
    (Yield: 76%, EtOH/H₂O, reflux 2 h)

Integrated Synthetic Routes

Convergent Synthesis (Preferred)

Sequence :

  • Prepare 6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-thiol
  • React with 1-(bromoacetyl)pyrrolidine

Advantages :

  • Modular approach
  • Final coupling yield: 81%
  • Scalable to 100 g batches

Linear Synthesis

Pathway :

  • 6-Bromo-triazolo[4,3-b]pyridazine
  • Suzuki coupling with thiophen-2-ylboronic acid
  • Thiolation at position 3
  • Alkylation with pyrrolidinyl ethanone

Challenges :

  • Cumulative yield: 52% over 4 steps
  • Requires intermediate purifications

Critical Process Parameters

Temperature Effects on Cyclization

Data from triazolo ring formation:

Temperature (°C) Reaction Time (h) Yield (%)
80 6 58
100 4 71
120 2 68

Optimal at 100°C to balance rate vs. decomposition.

Solvent Screening for Final Coupling

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
DMSO 46.7 82
THF 7.5 41
MeCN 37.5 65

Polar aprotic solvents enhance nucleophilicity of thiolate.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 3.2 Hz, 1H, thiophene), 7.45 (m, 2H, pyridazine), 4.32 (s, 2H, SCH₂), 3.56 (m, 4H, pyrrolidine), 2.01 (m, 4H, pyrrolidine).

HRMS (ESI+) :
Calculated for C₁₇H₁₆N₅OS₂ [M+H]⁺: 378.0741, Found: 378.0739.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Process Mass Intensity
Thiophen-2-ylboronic acid 320 1.8
Pd(PPh₃)₄ 12,500 0.05
1-Chloroacetyl chloride 45 2.1

Pd catalyst contributes >60% to raw material costs, necessitating efficient recycling.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials show:

  • 3x faster reaction times vs. batch
  • 15% higher yield in triazolo formation
  • Pd leaching reduced to <50 ppm

Enzymatic Sulfur Transfer

Pilot studies using sulfotransferases:

  • 92% conversion under mild conditions (pH 7.4, 37°C)
  • Eliminates need for Cs₂CO₃
  • Limited to small-scale applications

化学反应分析

Types of Reactions

1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine moiety can be reduced under specific conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the triazolopyridazine moiety might yield partially or fully reduced derivatives.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for drug discovery.

    Medicine: As a candidate for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

作用机制

The mechanism of action of 1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

相似化合物的比较

Key Differences :

  • Substituents : Replaces pyrrolidine with morpholine and thiophen-2-yl with pyridin-2-yl.
  • The pyridine ring introduces electron-deficient character, contrasting with thiophene’s electron-rich nature, which may alter π-π stacking interactions in biological targets.

Triazolo-Pyrazine Derivatives from Patent Literature

Example: (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol Key Differences:

  • Core : Pyrrolo-triazolo-pyrazine instead of triazolo-pyridazine.
  • Synthesis : Likely involves multi-step functionalization of the triazolo-pyrazine core, as seen in patent methodologies .

Piperazine and Thiophene-Containing Analogs

Example : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)
Key Differences :

  • Core: Piperazine-linked butanone instead of triazolo-pyridazine.
  • Substituents : Retains thiophen-2-yl but introduces a trifluoromethylpyridine group, enhancing metabolic stability and electron-withdrawing effects.
  • Activity : Such compounds are often evaluated for CNS or antimicrobial activity due to piperazine’s pharmacophore role .

Sulfanyl-Linked Triazolo-Thiazole Derivatives

Example : 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl}ethan-1-one
Key Differences :

  • Core : Triazolo-thiazole instead of triazolo-pyridazine.
  • Substituents : Trifluoromethylbenzyl group increases hydrophobicity and resistance to oxidative metabolism.
  • Synthesis : Likely involves coupling reactions between thiazole and triazole precursors .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Clues Hypothesized Properties/Applications References
Target Compound Triazolo[4,3-b]pyridazine Pyrrolidin-1-yl, thiophen-2-yl, sulfanyl Potential cyclocondensation Enzyme inhibition, antimicrobial activity -
1-(4-Morpholinyl)-triazolo-pyridazine Triazolo[4,3-b]pyridazine Morpholinyl, pyridin-2-yl Suzuki coupling or cyclization Enhanced solubility, kinase inhibition
Patent Triazolo-pyrazine Pyrrolo-triazolo-pyrazine Morpholine-sulfonyl, cyclopentanol Multi-step functionalization Pharmaceutical candidate (kinase target)
MK45 (Piperazine derivative) Piperazine-butanol Thiophen-2-yl, trifluoromethylpyridine Coupling reactions CNS modulation, antimicrobial activity
Triazolo-thiazole Triazolo[3,2-b]thiazole Trifluoromethylbenzyl, methyl Thiol-alkylation Metabolic stability, agrochemical use

Research Findings and Implications

  • Electronic Effects : Thiophene’s electron-rich nature may enhance binding to aromatic residues in target proteins, whereas pyridine or trifluoromethyl groups could improve selectivity .
  • Solubility : Morpholine-containing analogs (e.g., ) likely exhibit better aqueous solubility than pyrrolidine derivatives, critical for bioavailability .
  • Synthetic Strategies : Triazolo-pyridazines often require regioselective cyclization, while piperazine derivatives rely on nucleophilic substitution or coupling .
  • Biological Potential: Pyrazol-3-oxy derivatives () demonstrate fungicidal activity, suggesting that the target compound’s thiophene and sulfanyl groups may confer similar bioactivity .

生物活性

The compound 1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Interaction with Receptors : It may modulate receptor activity involved in immune response and cell proliferation.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds in the triazolo-pyridazine family have demonstrated potent inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects, particularly in inhibiting the PD-1/PD-L1 interaction, a pathway exploited by tumors to evade immune detection. Inhibitors of this pathway have emerged as promising candidates in cancer immunotherapy.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazolo-Pyridazine Derivatives : A series of triazolo-pyridazine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study revealed that certain derivatives exhibited potent activity with IC50 values significantly lower than standard chemotherapeutics .
  • Inhibition of PARP-1 : Compounds structurally related to this compound have been shown to inhibit poly (ADP-ribose) polymerases (PARP), leading to impaired DNA repair mechanisms in cancer cells, thereby enhancing their susceptibility to chemotherapy .
  • Antioxidant and Cytotoxic Potential : Another study investigated the antioxidant properties of similar thiophene-containing compounds, highlighting their potential as therapeutic agents due to their ability to scavenge free radicals and induce apoptosis in cancer cells .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption and distribution profiles, which are critical for therapeutic efficacy. The predicted pharmacokinetic properties indicate good bioavailability and metabolic stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。